molecular formula C14H20F6N4O7S2 B12738637 Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2')-disulfide, bis(trifluoroacetate) CAS No. 117370-25-9

Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2')-disulfide, bis(trifluoroacetate)

Cat. No.: B12738637
CAS No.: 117370-25-9
M. Wt: 534.5 g/mol
InChI Key: SXKANJBALBCKOJ-JFYKYWLVSA-N
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Description

Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of glycinamide and glycyl groups, along with a disulfide bond and trifluoroacetate groups. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) typically involves multiple steps, including the protection and deprotection of functional groups, formation of peptide bonds, and introduction of the disulfide bond. The reaction conditions often require controlled temperatures, pH levels, and the use of specific reagents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The process is optimized to maximize efficiency and minimize costs while ensuring the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield thiol groups.

    Substitution: The trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond results in sulfonic acids, while reduction yields thiol groups.

Scientific Research Applications

Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is used in various scientific research applications, including:

    Chemistry: As a reagent in peptide synthesis and as a building block for more complex molecules.

    Biology: In studies of protein folding and disulfide bond formation.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stability and function of proteins and peptides. The compound can interact with molecular targets that contain thiol groups, leading to the formation of disulfide bonds and subsequent changes in the target’s structure and activity.

Comparison with Similar Compounds

Similar Compounds

    Cystine: A naturally occurring amino acid with a disulfide bond.

    Glutathione disulfide: An oxidized form of glutathione with a disulfide bond.

    Dithiothreitol: A reducing agent used to cleave disulfide bonds.

Uniqueness

Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is unique due to its specific combination of glycinamide, glycyl groups, and trifluoroacetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

117370-25-9

Molecular Formula

C14H20F6N4O7S2

Molecular Weight

534.5 g/mol

IUPAC Name

(5S,12S)-5,12-diamino-1,2-dithia-7,10-diazacyclotetradecane-6,8,11-trione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H18N4O3S2.2C2HF3O2/c11-6-1-3-18-19-4-2-7(12)10(17)14-8(15)5-13-9(6)16;2*3-2(4,5)1(6)7/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15,17);2*(H,6,7)/t6-,7-;;/m0../s1

InChI Key

SXKANJBALBCKOJ-JFYKYWLVSA-N

Isomeric SMILES

C1CSSCC[C@@H](C(=O)NC(=O)CNC(=O)[C@H]1N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CSSCCC(C(=O)NC(=O)CNC(=O)C1N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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